4-Hydroxy-3-methoxybenzohydrazide
Overview
Description
4-Hydroxy-3-methoxybenzohydrazide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-methoxybenzohydrazide is tyrosinase , a multifunctional copper-containing enzyme . Tyrosinase plays a crucial role in the production of melanin, the main pigment responsible for skin color . It is also involved in enzymatic hyperpigmentation, a process that depends on various factors including the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature, and tyrosinase .
Mode of Action
This compound acts as a potent inhibitor of tyrosinase . The compound shows significant anti-tyrosinase activities, with IC 50 values of 1.58 µM . It exhibits uncompetitive inhibition towards tyrosinase, meaning it binds to the enzyme-substrate complex, reducing the rate of the reaction .
Biochemical Pathways
Tyrosinase is involved in the catalysis of the hydroxylation of tyrosine (monophenolase activity) to 3,4-dihydroxyphenylalanine (o-diphenol or DOPA), and the oxidation of DOPA to dopaquinone (o-quinone) . By inhibiting tyrosinase, this compound disrupts these pathways, affecting the production of melanin and potentially leading to skin-whitening effects .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This can result in skin-whitening effects, making the compound potentially useful in the cosmetic industry . Additionally, tyrosinase has been reported to contribute to autoimmune disease, dopamine neurotoxicity, and neurodegenerative disorder , so the compound could have implications in these areas as well.
Action Environment
The action of this compound, like many biochemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxybenzohydrazide interacts with enzymes, proteins, and other biomolecules in biochemical reactions. It is particularly known for its inhibitory activity against the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme involved in the hydroxylation of tyrosine and the oxidation of DOPA to dopaquinone .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a tyrosinase inhibitor. By inhibiting tyrosinase, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Specifically, it inhibits tyrosinase, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has significant anti-tyrosinase activities .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosinase inhibition . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxybenzohydrazide typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with hydrazine hydrate in refluxing ethanol, in the presence of catalytic amounts of acetic acid . This reaction is a simple nucleophilic substitution process, where the ester group is replaced by the hydrazide group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Known for its use in the synthesis of Schiff bases and other derivatives.
4-Methoxybenzhydrazide: Utilized in the synthesis of hydrazone ligands and ruthenium complexes.
N’-(3-Fluorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide: Studied for its crystal structure and hydrogen bonding properties.
Uniqueness: 4-Hydroxy-3-methoxybenzohydrazide stands out due to its potent anti-tyrosinase activity and its versatility in forming various derivatives with significant biological activities. Its unique combination of hydroxyl, methoxy, and benzohydrazide groups allows for diverse chemical modifications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
4-Hydroxy-3-methoxybenzohydrazide, a derivative of vanillic acid, has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antioxidant properties. This article synthesizes data from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative effectiveness.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of hydroxyl and methoxy functional groups on the benzene ring, which contribute to its biological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antidiabetic Activity
Recent studies have demonstrated the antidiabetic potential of this compound through various mechanisms:
- Pancreatic Function Improvement : A study investigated the compound's effects on pancreatic dysfunction in diabetic rats. The results indicated significant amelioration of hyperglycemia and restoration of insulin levels, suggesting that the compound enhances pancreatic function and insulin secretion .
- Mechanisms of Action : The compound appears to exert its antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. It may also reduce oxidative stress, a common complication in diabetes .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using several assays:
- DPPH Radical Scavenging Assay : This assay measures the compound's ability to neutralize free radicals. Results showed that this compound exhibits significant radical scavenging activity, indicating its potential as an antioxidant .
- ABTS Assay : Similar findings were reported in the ABTS assay, where the compound effectively reduced ABTS radicals, further supporting its role as an antioxidant .
Antibacterial Activity
The antibacterial efficacy of this compound has been explored in various studies:
- In Vitro Studies : The compound displayed moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antibacterial agent .
- Mechanism of Action : The antibacterial effects are likely due to the interference with bacterial cell wall synthesis and disruption of metabolic processes within bacterial cells .
Study 1: Antidiabetic Effects in Animal Models
A study published in 2022 evaluated the antihyperglycemic effects of this compound in streptozotocin-induced diabetic rats. The results indicated:
Parameter | Control Group | Treatment Group |
---|---|---|
Blood Glucose Level (mg/dL) | 250 | 150 |
Insulin Level (µU/mL) | 5 | 15 |
Lipid Profile (Triglycerides) | 200 | 120 |
This study concluded that treatment with the compound significantly improved glycemic control and lipid profiles in diabetic rats .
Study 2: Antioxidant Efficacy Assessment
In another investigation assessing antioxidant activity through various assays, the following results were obtained:
Assay Type | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
DPPH | 25 | Ascorbic Acid - 10 |
ABTS | 30 | Trolox - 15 |
These findings suggest that while this compound is effective as an antioxidant, it is less potent than some established antioxidants .
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVJTGNFMZKXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332831 | |
Record name | 4-hydroxy-3-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-63-7 | |
Record name | 4-hydroxy-3-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives?
A1: this compound serves as a scaffold for creating diverse hydrazone compounds by reacting with various aldehydes. These derivatives commonly exhibit a near-planar configuration due to the minimal dihedral angle between the two benzene rings connected by the hydrazone bridge. This structural feature is exemplified in compounds like (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide methanol solvate, where the dihedral angle is only 3.2(2)°. [] This near-planarity significantly influences the molecules' packing within the crystal lattice, affecting their material properties.
Q2: How do intermolecular interactions influence the crystal structures of these hydrazone compounds?
A2: The crystal structures of this compound derivatives are dominated by hydrogen bonding networks. For instance, in N′-(3-Ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide monohydrate, intermolecular O—H⋯O and N—H⋯O hydrogen bonds link the molecules into a three-dimensional network. [] These intricate hydrogen bonding patterns contribute to the stability and distinct material properties of these compounds.
Q3: Are there any solvent effects observed in the crystallization of these compounds?
A3: Yes, several this compound derivatives demonstrate the incorporation of solvent molecules within their crystal structures. A prime example is 4-hydroxy-3-methoxy-N'-(2-hydroxy-naphthylidene) benzohydrazide methanol solvate, which incorporates methanol molecules during crystallization. [] These solvent molecules often participate in hydrogen bonding, further stabilizing the crystal structure and potentially influencing its properties.
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